Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-m-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is a chemical compound known for its unique structure and properties It contains a succinamide backbone with substitutions at the nitrogen atoms, including a 5-isopropyl-1,3,4-thiadiazol-2-yl group and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- typically involves the reaction of succinic anhydride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The thiadiazole ring is introduced through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted aromatic derivatives. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)succinamide
- N-allyl-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)succinamide
Uniqueness
Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-m-tolyl- is unique due to its specific substitutions on the succinamide backbone. The presence of the m-tolyl group and the 5-isopropyl-1,3,4-thiadiazol-2-yl group imparts distinct chemical and biological properties, differentiating it from other similar compounds. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107811-38-1 |
---|---|
Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)15-19-20-16(23-15)18-14(22)8-7-13(21)17-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)(H,18,20,22) |
InChI Key |
OVNPTPQFARNXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.